molecular formula C17H9Cl2N3O2 B6463131 (2Z)-6,8-dichloro-2-[(4-cyanophenyl)imino]-2H-chromene-3-carboxamide CAS No. 2549133-13-1

(2Z)-6,8-dichloro-2-[(4-cyanophenyl)imino]-2H-chromene-3-carboxamide

Cat. No.: B6463131
CAS No.: 2549133-13-1
M. Wt: 358.2 g/mol
InChI Key: MSQLZRDNXXBHJT-UHFFFAOYSA-N
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Description

(2Z)-6,8-Dichloro-2-[(4-cyanophenyl)imino]-2H-chromene-3-carboxamide is a synthetic chromene derivative characterized by a fused benzopyran core with dichloro substituents at positions 6 and 8, a 4-cyanophenylimino group at position 2, and a carboxamide moiety at position 3. The 4-cyanophenylimino group introduces rigidity and π-π stacking capabilities, while the carboxamide at position 3 provides hydrogen-bonding interactions critical for biological activity .

Properties

IUPAC Name

6,8-dichloro-2-(4-cyanophenyl)iminochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9Cl2N3O2/c18-11-5-10-6-13(16(21)23)17(24-15(10)14(19)7-11)22-12-3-1-9(8-20)2-4-12/h1-7H,(H2,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSQLZRDNXXBHJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)N=C2C(=CC3=CC(=CC(=C3O2)Cl)Cl)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-6,8-dichloro-2-[(4-cyanophenyl)imino]-2H-chromene-3-carboxamide typically involves multiple steps:

  • Formation of the Chromene Core: : The initial step often involves the cyclization of a suitable precursor to form the chromene structure. This can be achieved through a condensation reaction between a phenol derivative and an aldehyde under acidic conditions.

  • Introduction of Chlorine Atoms: : Chlorination of the chromene core is carried out using reagents such as thionyl chloride or phosphorus pentachloride. The reaction is typically conducted under reflux conditions to ensure complete chlorination at the desired positions.

  • Formation of the Imino Group: : The imino group is introduced through a condensation reaction between the chlorinated chromene and an appropriate amine, such as 4-cyanobenzylamine. This step is usually performed in the presence of a dehydrating agent like phosphorus oxychloride to facilitate the formation of the imino linkage.

  • Carboxamide Formation: : The final step involves the introduction of the carboxamide group. This can be achieved by reacting the intermediate product with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of advanced purification techniques like crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the imino group, leading to the formation of oxime derivatives. Common oxidizing agents include hydrogen peroxide and peracids.

  • Reduction: : Reduction of the imino group can yield amine derivatives. This reaction is typically carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: : The chlorine atoms in the chromene core can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. This reaction often requires the presence of a catalyst or a strong base.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles (amines, thiols), catalysts (palladium, copper), strong bases (sodium hydroxide).

Major Products Formed

    Oxidation: Oxime derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted chromene derivatives with various functional groups.

Scientific Research Applications

(2Z)-6,8-dichloro-2-[(4-cyanophenyl)imino]-2H-chromene-3-carboxamide has several applications in scientific research:

  • Chemistry: : It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

  • Biology: : The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

  • Medicine: : Due to its potential biological activities, the compound is explored as a lead compound in drug discovery. Its derivatives are tested for efficacy and safety in preclinical studies.

  • Industry: : The compound is used in the development of new materials, such as polymers and dyes, due to its chromene core and functional groups that impart desirable properties.

Mechanism of Action

The mechanism of action of (2Z)-6,8-dichloro-2-[(4-cyanophenyl)imino]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological macromolecules, while the cyano group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Key Findings :

  • Fluorine substitution () introduces moderate polarity but lacks the strong hydrogen-bond acceptor properties of cyano .

Chromene Ring Substitutions

The dichloro substituents at positions 6 and 8 distinguish this compound from other chromene derivatives:

Compound Name Chromene Substituents Functional Group at C3 Key Properties/Activity Reference
Target Compound 6,8-Dichloro Carboxamide Enhanced lipophilicity; potential kinase inhibition
8-Methoxy-2-imino-2H-chromene-3-carboxylic acid (2-chlorophenyl)amide 8-Methoxy Carboxamide Methoxy group increases electron density; reduced metabolic stability
6,8-Dichloro-2-(4-chlorophenyl)-4H-chromen-4-one 6,8-Dichloro Ketone High crystallinity; UV absorption shifted vs. carboxamide derivatives

Key Findings :

  • Dichloro substituents increase lipophilicity and electron-withdrawing effects, favoring interactions with hydrophobic enzyme domains .
  • Methoxy groups () reduce reactivity and may decrease target affinity compared to dichloro derivatives .

Functional Group at Position 3

The carboxamide group at position 3 is critical for hydrogen bonding and solubility:

Compound Name C3 Functional Group Key Properties/Activity Reference
Target Compound Carboxamide Dual hydrogen-bond donor/acceptor; improved solubility in polar solvents
6,8-Dichloro-2-(4-hydroxy-3-methoxyphenyl)-chromen-4-one (FNH68) Ketone Single hydrogen-bond acceptor; IC₅₀ = 10 nM (CK2 inhibition)
2-Cyano-N-(4-sulfamoylphenyl)ethanamide derivatives Sulfonamide High polarity; antimicrobial activity

Key Findings :

  • Sulfonamide groups () increase polarity but may reduce membrane permeability .

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